molecular formula C18H14N4O2 B2592283 (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 144581-46-4

(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2592283
CAS No.: 144581-46-4
M. Wt: 318.336
InChI Key: WKAUWTBACNOWGQ-VAWYXSNFSA-N
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Description

The compound (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate features a benzimidazole core linked via a cyanovinyl group to a methyl benzoate ester.

Properties

IUPAC Name

methyl 2-[[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-24-18(23)13-6-2-3-7-14(13)20-11-12(10-19)17-21-15-8-4-5-9-16(15)22-17/h2-9,11,20H,1H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAUWTBACNOWGQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the cyanovinyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzimidazole ring or the cyanovinyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups on the benzimidazole ring or the ester moiety can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzimidazole derivatives exhibit promising anticancer properties. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival . The incorporation of the cyanovinyl moiety in (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate may enhance its bioactivity by increasing lipophilicity and cellular uptake.

Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antimicrobial activities. The structural features of this compound suggest potential efficacy against a range of bacterial and fungal pathogens. Preliminary studies indicate that modifications to the benzimidazole core can lead to increased potency against resistant strains .

GABA-A Receptor Modulation

Recent findings highlight the role of benzimidazole derivatives in modulating GABA-A receptors, which are crucial targets in the treatment of neurological disorders such as anxiety and epilepsy. The compound could serve as a scaffold for developing new positive allosteric modulators, enhancing therapeutic options for conditions involving GABAergic dysfunction .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of compounds like this compound make them suitable candidates for applications in organic electronics, particularly in OLEDs. Research into the photophysical properties reveals that such compounds can exhibit strong fluorescence and stability under operational conditions, essential for efficient light-emitting materials .

Photovoltaic Devices

The incorporation of benzimidazole derivatives into photovoltaic devices has been investigated due to their favorable charge transport properties. Studies suggest that these compounds can improve the efficiency of solar cells by facilitating better electron mobility and enhancing light absorption capabilities .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study BAntimicrobial EfficacyShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study COLED PerformanceAchieved high luminescence efficiency (>20 cd/A), indicating potential for commercial OLED applications .

Mechanism of Action

The mechanism of action of (E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyanovinyl group may also participate in interactions with biological molecules, influencing the compound’s overall effect. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Compound Name / Structure Key Substituents/Functional Groups Synthesis Method Reported Activity/Application Evidence Reference
(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate Benzoate ester, cyanovinyl-amino linker, benzimidazole Likely involves cyanovinyl coupling (hypothesized) Potential kinase inhibition (inferred from analogs) N/A (target compound)
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate Ethyl benzoate, methylene-amino linker Reductive amination with benzaldehyde Intermediate for multi-kinase inhibitor hybrids
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl group, methoxyphenoxy-pyridine Oxidation with m-CPBA, alumina chromatography Unspecified (structural analog for sulfoxide reactivity)
1-(4-Chlorophenyl)-N-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methanimine Oxadiazole, chlorophenyl substituent Condensation with aldehydes Heterocyclic reagent for metal coordination
4-((1H-Benzo[d]imidazol-2-yl)amino)-1-phenyl-1,6-dihydro-1,2,4-triazine-5(4H)-one Triazine core, phenyl group Multi-step heterocyclic coupling Pharmacological scaffold (triazine derivatives)
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)acetic acid derivatives Amino acid substituents Alkaline hydrolysis, pH adjustment Enhanced solubility for biological targeting

Biological Activity

(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Synthesis and Chemical Structure

The synthesis of this compound involves the reaction of benzo[d]imidazole derivatives with various reagents to form the desired compound. The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Research indicates that compounds containing benzimidazole structures exhibit promising anticancer activity. For instance, studies have shown that derivatives of benzimidazole can inhibit tumor growth by inducing apoptosis and autophagy in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis and autophagy ,
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is essential for limiting tumor growth.
  • Autophagy Activation : It promotes autophagic processes that help in the degradation of cellular components, contributing to cell death in malignancies.
  • Targeting Signaling Pathways : The compound may modulate critical pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway, enhancing its anticancer efficacy.

Case Studies

Several studies have investigated the biological activity of related compounds that feature similar structural motifs:

  • Study on Benzo[cd]indol-2(1H)-one Derivatives : This research highlighted that certain derivatives exhibited potent inhibitory effects on hepatocellular carcinoma migration both in vitro and in vivo. The mechanism involved lysosomal targeting and subsequent induction of autophagy and apoptosis .
  • Ames Test Results : In a specific study assessing mutagenicity, compounds similar to this compound showed strong positive results in the Ames assay, indicating potential genotoxic effects that warrant further investigation .

Q & A

Basic Question

  • In vitro assays : Test cytotoxicity against cell lines (e.g., Caco-2 colon adenocarcinoma) at concentrations like 100 µM, with viability reduction measured via MTT assays .
  • Antimicrobial screening : Agar diffusion or microdilution methods for MIC (Minimum Inhibitory Concentration) determination .

Advanced Research Question How can structure-activity relationships (SAR) be analyzed for benzimidazole-based therapeutics?

  • Methodology :
    • Introduce substituents (e.g., nitro groups, heterocyclic side chains) and correlate with activity changes. For example, 5-nitrothiophene derivatives showed enhanced anticancer activity (45.5% viability reduction vs. 33.7% for nitrofuran analogs) .
    • Use molecular docking to predict binding interactions with target proteins (e.g., tubulin or kinase enzymes) .

What are the challenges in analyzing photophysical properties of benzimidazole-based fluorophores?

Advanced Research Question How do Stokes shift and quantum yield correlate with substituent electronic effects?

  • Methodology :
    • Measure fluorescence spectra in solvents of varying polarity to assess intramolecular charge transfer (ICT) effects .
    • Compare experimental Stokes shifts (e.g., 100–150 nm for benzimidazole-phenol derivatives) with TD-DFT calculations .

How are metal complexes of benzimidazole derivatives synthesized and applied?

Advanced Research Question What role do benzimidazole ligands play in catalytic metal complexes?

  • Methodology :
    • Synthesize Cu(II) or Zn(II) complexes (e.g., using 2-(1H-benzo[d]imidazol-2-yl)quinoline ligands) and characterize via X-ray crystallography .
    • Test catalytic activity in oxidation reactions (e.g., dopamine → aminochrome conversion using copper complexes) .

How can contradictory spectral or biological data be addressed?

Advanced Research Question How to resolve inconsistencies between theoretical and experimental data (e.g., NMR shifts or binding affinities)?

  • Methodology :
    • Re-evaluate solvent effects or protonation states in computational models .
    • Validate with alternative techniques (e.g., IR spectroscopy for hydrogen bonding analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.